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Compound of Interest

Compound Name:
5-(2-bromoethyl)-1-methyl-1H-

pyrazole

CAS No.: 1340091-69-1

Cat. No.: B1529424

Get Quote

Executive Summary
The reactivity difference between 1-(2-bromoethyl)pyrazole and 5-(2-bromoethyl)pyrazole is

dictated by the electronic influence of the pyrazole nitrogen atoms and the geometric potential

for intramolecular cyclization.

1-(2-Bromoethyl)pyrazole: Highly reactive. It functions as a "kinetic" electrophile. It is prone

to

-elimination (yielding 1-vinylpyrazole) and intermolecular self-quaternization. It is the primary
precursor for N-vinyl pyrazoles and fused pyrazolo[1,2-a]pyrazole systems.

5-(2-Bromoethyl)pyrazole: More stable.[1] It behaves as a functionalized alkyl halide. It is a

strategic building block for 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles via intramolecular N1-

alkylation.

Part 1: Structural & Electronic Analysis
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Electronic Environment
1-(2-Bromoethyl) (N-Substituted): The ethyl bromide chain is attached to the pyrrole-like

nitrogen (N1). The adjacent pyridine-like nitrogen (N2) retains its lone pair, making the

molecule a latent nucleophile. The

-hydrogens on the ethyl chain are acidified by the inductive effect of the N1 nitrogen,
facilitating base-catalyzed elimination.

5-(2-Bromoethyl) (C-Substituted): The ethyl bromide chain is attached to Carbon-5. If the

pyrazole is N1-substituted (e.g., 1-methyl), the C5-position is sterically crowded but

electronically distinct. The alkyl halide moiety is isolated from the direct inductive pull of the

nitrogen lone pairs compared to the N-alkyl isomer, resulting in a reactivity profile closer to a

standard primary alkyl bromide (e.g., phenethyl bromide).

Stability Profile
Feature 1-(2-Bromoethyl)pyrazole 5-(2-Bromoethyl)pyrazole

Thermal Stability

Low. Prone to

polymerization/dimerization

upon heating.

High. Stable under standard

reflux conditions.

Base Sensitivity
High. Rapidly eliminates to 1-

vinylpyrazole.

Moderate. Can undergo

substitution or cyclization; less

prone to elimination.

Storage
Store at 2–8°C, often as HBr

salt to prevent quaternization.

Stable at RT; store cool to

prevent hydrolysis.

Part 2: Reactivity Profiles & Mechanisms
Pathway A: 1-(2-Bromoethyl)pyrazole (The "N-Linker")
This isomer is dominated by two competing pathways: Elimination and Self-Quaternization.

-Elimination to 1-Vinylpyrazole: Under basic conditions (e.g., KOH/EtOH or t-BuOK), the N1-
attachment activates the
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-proton. Elimination is rapid and often quantitative. This is the standard industrial route to 1-
vinylpyrazoles.

Self-Quaternization (Dimerization): The nucleophilic N2 of one molecule attacks the

electrophilic carbon of another, forming a bis-quaternary salt (pyrazolo[1,2-a]pyrazole

system). This is a common decomposition pathway in concentrated solutions.

Intramolecular Cyclization (Functionalized): If a nucleophile (like -OH or -NHR) is present at

the 5-position, 1-(2-bromoethyl)pyrazoles cyclize to form 2,3-dihydropyrazolo[3,2-b]oxazoles

or similar fused systems.

Pathway B: 5-(2-Bromoethyl)pyrazole (The "C-Linker")
This isomer is a "slow-burn" electrophile used to build fused rings.

Intramolecular Cyclization to Pyrrolo-Pyrazoles: In 1H-pyrazoles (or those capable of N-

deprotection), the N1 nitrogen can attack the terminal bromide of the C5-sidechain. This 5-

exo-tet cyclization yields 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole, a core scaffold in kinase

inhibitors.

Intermolecular Substitution: It reacts cleanly with external nucleophiles (amines, thiols)

without the aggressive competing elimination seen in the 1-isomer.

Reaction Pathways Diagram
The following diagram illustrates the divergent reactivity of the two isomers.
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Caption: Divergent reaction pathways. The 1-isomer favors elimination or dimerization, while

the 5-isomer favors cyclization to fused 5-5 ring systems.

Part 3: Experimental Protocols
Protocol 1: Synthesis of 1-Vinylpyrazole (Elimination)
Target: Converting 1-(2-bromoethyl)pyrazole to 1-vinylpyrazole.

Reagents: 1-(2-bromoethyl)pyrazole (10 mmol), KOH (20 mmol), Ethanol (20 mL). Workflow:

Dissolve 1-(2-bromoethyl)pyrazole in ethanol.

Add KOH pellets slowly at 0°C (exothermic).

Reflux the mixture for 2 hours. Monitor by TLC (disappearance of starting material).
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Workup: Evaporate ethanol, dilute with water, extract with diethyl ether.

Purification: Distillation under reduced pressure. Note: This reaction is driven by the acidity of

the

-protons activated by the N1 nitrogen.

Protocol 2: Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-
b]pyrazole (Cyclization)
Target: Fusing the ring using 5-(2-bromoethyl)-1H-pyrazole.

Reagents: 5-(2-bromoethyl)-1H-pyrazole (hydrobromide salt), NaH (2.2 equiv), DMF (dry).

Workflow:

Suspend NaH in dry DMF under Argon at 0°C.

Add 5-(2-bromoethyl)-1H-pyrazole slowly. The first equivalent deprotonates the HBr; the

second deprotonates N1.

Stir at Room Temperature for 4–12 hours. The intramolecular N1 attack on the C5-sidechain

bromide occurs.

Workup: Quench with ice water, extract with EtOAc.

Result: Formation of the bicyclic "5-5" fused system.

Part 4: Comparative Data Table
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Parameter 1-(2-Bromoethyl)pyrazole 5-(2-Bromoethyl)pyrazole

Primary Reactivity -Elimination, N-Alkylation
Nucleophilic Substitution,

Cyclization

Leaving Group Lability High (Assisted by N1)
Moderate (Standard primary

halide)

Cyclization Mode

Forms Pyrazolo[1,2-a]pyrazole

(dimer) or Pyrazolo[3,2-

b]oxazole (if 5-OH)

Forms Pyrrolo[1,2-b]pyrazole

(fused 5-5)

Key Application
Precursor to Vinylpyrazoles

(Monomers)

Precursor to Kinase Inhibitors

(Fused rings)

CAS Number (Example) 119291-22-4
N/A (Often generated in situ or

as derivative)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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